Amrubicin hydrochloride Amrubicin hydrochloride Amrubicin Hydrochloride is the hydrochloride salt of a third-generation synthetic 9-amino-anthracycline with antineoplastic activity. Amrubicin intercalates into DNA and inhibits the activity of topoisomerase II, resulting in inhibition of DNA replication, and RNA and protein synthesis, followed by cell growth inhibition and cell death. This agent has demonstrated a higher level of anti-tumor activity than conventional anthracycline drugs without exhibiting any indication of the cumulative cardiac toxicity common to this class of compounds.
Brand Name: Vulcanchem
CAS No.: 110311-30-3
VCID: VC0001753
InChI: InChI=1S/C25H25NO9.ClH/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31;/h2-5,14-17,28-29,32-33H,6-9,26H2,1H3;1H/t14-,15+,16-,17-,25-;/m0./s1
SMILES: CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N.Cl
Molecular Formula: C25H26ClNO9
Molecular Weight: 519.9 g/mol

Amrubicin hydrochloride

CAS No.: 110311-30-3

Cat. No.: VC0001753

Molecular Formula: C25H26ClNO9

Molecular Weight: 519.9 g/mol

* For research use only. Not for human or veterinary use.

Amrubicin hydrochloride - 110311-30-3

CAS No. 110311-30-3
Molecular Formula C25H26ClNO9
Molecular Weight 519.9 g/mol
IUPAC Name (7S,9S)-9-acetyl-9-amino-7-[(2S,4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Standard InChI InChI=1S/C25H25NO9.ClH/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31;/h2-5,14-17,28-29,32-33H,6-9,26H2,1H3;1H/t14-,15+,16-,17-,25-;/m0./s1
Standard InChI Key BHMLHEQFWVQAJS-IITOGVPQSA-N
Isomeric SMILES CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@@H]([C@@H](CO5)O)O)N.Cl
SMILES CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N.Cl
Canonical SMILES CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N.Cl

Chemical Structure and Pharmacological Classification

Amrubicin hydrochloride (C25_{25}H26_{26}ClNO9_9) is the hydrochloride salt of amrubicin, a third-generation synthetic anthracycline derivative. Its structure features a 9-amino group and a distinct sugar moiety, differentiating it from earlier anthracyclines like doxorubicin and idarubicin . The molecular weight of the compound is 519.9 g/mol, with a moderate volume of distribution approximating 1.4 times total body water . Protein binding studies indicate variability between patients, ranging from 82.0–85.3% in individuals with normal hepatic function to 91.3–97.1% in those with hepatic impairment .

Metabolic Activation

Amrubicin functions as a prodrug, undergoing enzymatic conversion to its active metabolite, amrubicinol (C25_{25}H25_{25}NO9_9), via reduction of the C-13 ketone group . This metabolite exhibits cytotoxicity 10–100 times greater than the parent compound, driven by enhanced inhibition of topoisomerase II . Pharmacokinetic analyses reveal that amrubicinol accumulates in plasma and red blood cells, with area-under-the-curve (AUC) ratios relative to amrubicin reaching 15.1 ± 4.6% after repeated dosing .

Mechanism of Action: DNA Topoisomerase II Inhibition

Amrubicin hydrochloride exerts its antineoplastic effects primarily through inhibition of DNA topoisomerase II, an enzyme critical for DNA replication and transcription.

DNA Intercalation and Complex Stabilization

The drug intercalates into DNA base pairs, stabilizing the DNA-topoisomerase II cleavable complex and preventing re-ligation of double-strand breaks . This results in irreversible DNA damage, cell cycle arrest at the G2/M phase, and apoptosis. Unlike doxorubicin, amrubicin demonstrates reduced nuclear localization (20% vs. 80%), which may contribute to its lower cardiotoxicity .

Role of Amrubicinol

Amrubicinol enhances the compound’s efficacy by sustaining topoisomerase II inhibition. In vitro studies show that amrubicinol’s cell proliferation inhibitory activity exceeds that of amrubicin by an order of magnitude, particularly in SCLC cell lines . This metabolite also exhibits prolonged retention in plasma, with AUC values increasing 1.2–6.0-fold after multiple doses .

Pharmacokinetics and Metabolic Disposition

The pharmacokinetic profile of amrubicin hydrochloride is characterized by rapid metabolism, variable clearance, and dose-dependent toxicities.

Absorption and Distribution

Following intravenous administration, amrubicin achieves peak plasma concentrations within hours. Its volume of distribution (1.4 L/kg) suggests moderate tissue penetration, though lower than traditional anthracyclines . Protein binding varies widely, influenced by hepatic function and plasma albumin levels .

Metabolism and Elimination

Amrubicin undergoes hepatic conversion to amrubicinol via carbonyl reductase, with subsequent glucuronidation and renal excretion . Apparent total clearance (CLapp_{app}) ranges from 15.4 L/h in standard patients to highly variable rates (CV = 49.8%) in populations with comorbidities . Dose adjustments are recommended for hepatic impairment due to reduced metabolic capacity.

Table 1: Pharmacokinetic Parameters of Amrubicin and Amrubicinol

ParameterAmrubicin (45 mg/m²)Amrubicinol
AUC072h_{0–72h} (ng·h/mL)13,4902,585
CLapp_{app} (L/h)15.4
Plasma Protein Binding82.0–97.1%Not Reported

Clinical Efficacy in Small Cell Lung Cancer

Clinical trials underscore amrubicin hydrochloride’s efficacy in relapsed or refractory SCLC, though hematologic toxicities remain a concern.

Weekly Dosing Regimens

To mitigate toxicity, weekly administration (60 mg/m²) was explored in a phase II trial (n=21). While the response rate dropped to 19%, disease control was achieved in 81% of patients, with median progression-free survival of 113 days . Hematologic adverse events persisted, including grade 3/4 neutropenia (75%) and febrile neutropenia (20%) .

Table 2: Comparative Clinical Outcomes

Study DesignResponse RateMedian SurvivalGrade 3/4 Neutropenia
Phase II (3-day cycle)53%8.8 months97%
Weekly Dosing19%9.6 months75%

Comparative Analysis with Conventional Anthracyclines

Amrubicin hydrochloride’s structural and mechanistic distinctions confer advantages over doxorubicin and idarubicin.

Reduced DNA Intercalation

Unlike doxorubicin, amrubicin exhibits limited nuclear localization (20% vs. 80%), minimizing DNA intercalation-related damage . This may explain its lower incidence of cardiomyopathy.

Enhanced Topoisomerase II Specificity

Amrubicinol’s potent topoisomerase II inhibition surpasses idarubicin’s metabolites, which retain parental activity levels . This specificity enhances antitumor efficacy while reducing off-target effects.

Table 3: Anthracycline Comparison

ParameterAmrubicinDoxorubicinIdarubicin
DNA IntercalationModerateHighHigh
Topo II InhibitionHigh (via metabolite)ModerateModerate
Cardiotoxicity RiskLowHighModerate

Future Directions and Therapeutic Optimization

Emerging strategies aim to balance amrubicin’s efficacy with its toxicity burden:

  • Therapeutic Drug Monitoring: Plasma concentration monitoring of amrubicin and amrubicinol may enable personalized dosing, reducing interindividual variability .

  • Combination Therapies: Synergy with platinum agents or immune checkpoint inhibitors is under investigation, potentially improving response rates .

  • Liposomal Formulations: Encapsulation could enhance tumor targeting and decrease myelosuppression .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator